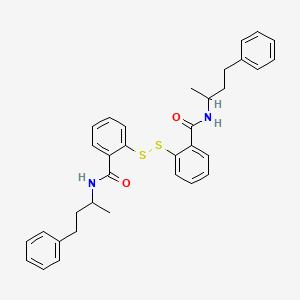
2,2'-Dithiobis(N-(1-methyl-3-phenylpropyl)benzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dithiobis(N-(1-methyl-3-phenylpropyl)benzamide) is a complex organic compound characterized by the presence of two benzamide groups linked by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(1-methyl-3-phenylpropyl)benzamide) typically involves the reaction of N-(1-methyl-3-phenylpropyl)benzamide with a disulfide reagent. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters to achieve high yield and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis(N-(1-methyl-3-phenylpropyl)benzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The benzamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles like amines and thiols can react with the benzamide groups under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2,2’-Dithiobis(N-(1-methyl-3-phenylpropyl)benzamide) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein folding and disulfide bond formation.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N-(1-methyl-3-phenylpropyl)benzamide) involves its interaction with molecular targets through the disulfide bond. This bond can undergo redox reactions, influencing the activity of enzymes and proteins. The compound’s ability to modulate redox states makes it a valuable tool in studying cellular processes and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but lacks the phenylpropyl group.
2,2’-Dithiobis(benzamide): Similar disulfide linkage but different substituents on the benzamide groups.
Uniqueness
2,2’-Dithiobis(N-(1-methyl-3-phenylpropyl)benzamide) is unique due to the presence of the 1-methyl-3-phenylpropyl group, which imparts distinct chemical properties and biological activities
Properties
CAS No. |
63956-36-5 |
|---|---|
Molecular Formula |
C34H36N2O2S2 |
Molecular Weight |
568.8 g/mol |
IUPAC Name |
N-(4-phenylbutan-2-yl)-2-[[2-(4-phenylbutan-2-ylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C34H36N2O2S2/c1-25(21-23-27-13-5-3-6-14-27)35-33(37)29-17-9-11-19-31(29)39-40-32-20-12-10-18-30(32)34(38)36-26(2)22-24-28-15-7-4-8-16-28/h3-20,25-26H,21-24H2,1-2H3,(H,35,37)(H,36,38) |
InChI Key |
XADJRNJADYWMBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC(C)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



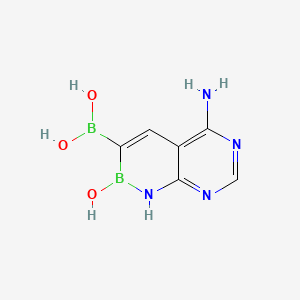
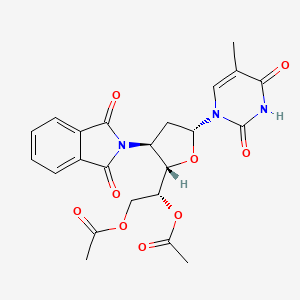
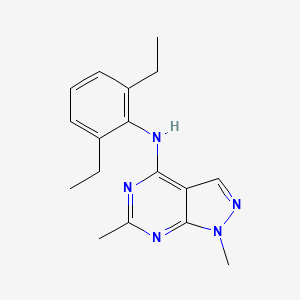

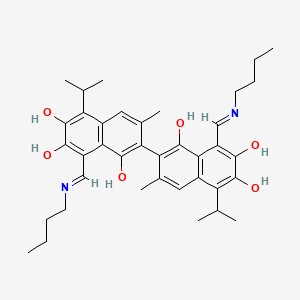
![Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B12804256.png)



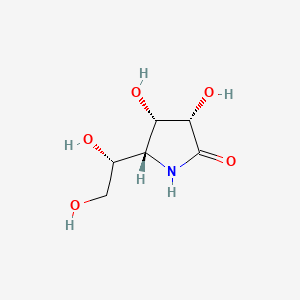

![1,3,4,6,11,11a-Hexahydro-2H-pyrido[1,2-b]isoquinoline-7-sulfonic acid](/img/structure/B12804292.png)
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804314.png)
